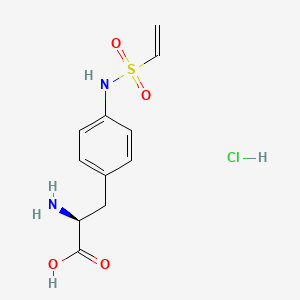![molecular formula C10H20BN3O3 B13637734 [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid: is a boronic acid derivative that features a unique structure incorporating two pyrrolidine rings and a boronic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid typically involves the following steps:
Formation of Pyrrolidine Derivatives: The initial step involves the preparation of pyrrolidine derivatives through various methods such as amination and cyclization of functionalized acyclic substrates.
Boronic Acid Introduction: The boronic acid moiety is introduced via a reaction with boronic acid reagents under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often employed in substitution reactions involving the boronic acid moiety.
Major Products:
Pyrrolidin-2-ones: Formed through oxidation reactions.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and diabetes.
Industry:
Wirkmechanismus
The mechanism of action of [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Boronic Acid Derivatives: Other boronic acid derivatives also exhibit enzyme inhibition properties and are used in medicinal chemistry.
Uniqueness:
Dual Pyrrolidine Rings: The presence of two pyrrolidine rings in [1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAMEIQRSHVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC2CCNC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)

![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)



